Ethyl 3-[(3-bromophenyl)thio]propanoate
Description
Ethyl 3-[(3-bromophenyl)thio]propanoate is a sulfur-containing ester characterized by a 3-bromophenylthio group attached to the propanoate backbone. This compound serves as a synthetic intermediate in organic chemistry, particularly in thiol-ene click reactions and nucleophilic substitution processes . Its structure combines the electron-withdrawing bromine substituent with a thioether linkage, influencing its reactivity and physicochemical properties.
Properties
Molecular Formula |
C11H13BrO2S |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C11H13BrO2S/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
NZRJITAIZUXYJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: The bromine atom in this compound increases its molecular weight (288.23 g/mol) compared to the chlorine analog (244.74 g/mol) . The meta-bromine substitution may introduce steric hindrance, affecting regioselectivity in reactions compared to para-chlorine derivatives.
Heterocyclic vs. Aromatic Substituents: The thiadiazole-containing analog (C₁₃H₂₀N₄O₂S₂) exhibits anticandidal activity, likely due to the nitrogen-rich heterocycle enhancing interactions with microbial enzymes . Ethyl 3-[(2-furanylmethyl)thio]propanoate’s furan ring contributes to its flavor profile, whereas the bromophenyl group lacks such sensory applications .
Alkylthio vs. Arylthio Groups: Ethyl 3-(methylthio)propanoate’s smaller substituent results in lower molecular weight (146.20 g/mol) and volatility, explaining its role as a volatile aroma compound in pineapple .
Research Findings and Implications
- Flavor vs. Pharmaceutical Applications : Structural analogs demonstrate bifurcated applications—methylthio and furyl derivatives in flavoring versus thiadiazole and bromophenyl compounds in bioactive contexts .
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